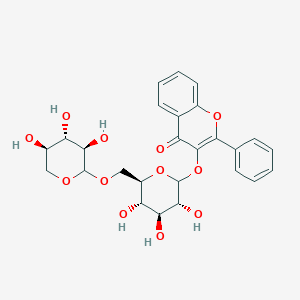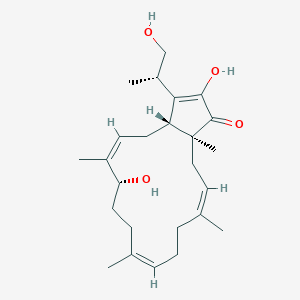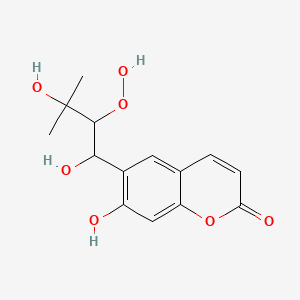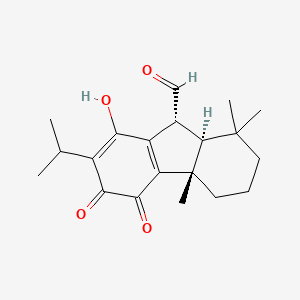![molecular formula C18H11N B1256015 吲哚[3,2,1-jk]咔唑 CAS No. 205-95-8](/img/structure/B1256015.png)
吲哚[3,2,1-jk]咔唑
描述
Synthesis Analysis
Indolo[3,2,1-jk]carbazole has been synthesized through innovative methods, including palladium-catalyzed intramolecular cyclization of N-(2-bromoaryl)carbazoles. This process involves intramolecular C–C bond formation alongside the cleavage of a C–X bond and a C–H bond on the carbazole ring, allowing for varied substitutions on the N-aryl core to introduce either electron-donating or electron-withdrawing groups (Lv et al., 2012).
Molecular Structure Analysis
The molecular structure of indolo[3,2-b]carbazole derivatives reveals that when phenyl groups are substituted at nitrogen atoms, they exhibit significant electronic stability. The variations in molecular structure, as evidenced by changes in the highest occupied molecular orbital (HOMO) energy values, are influenced by the nature and position of substituents, indicating a complex electronic interaction within the molecule (Simokaitiene et al., 2012).
Chemical Reactions and Properties
The chemical properties of indolo[3,2,1-jk]carbazoles are distinguished by their ability to form redox-active and electronically conducting thin films when electro-oxidized. This process results in the formation of highly luminescent dimer species, demonstrating the redox-active nature and potential application in electronic materials (Henry et al., 2011).
Physical Properties Analysis
Indolo[3,2-b]carbazole derivatives have been found to possess high thermal stability and favorable electrochemical and electron-transporting properties. These characteristics indicate their potential for application in electronic devices and highlight the importance of molecular design in achieving desired physical properties (Shi et al., 2014).
Chemical Properties Analysis
The chemical behavior of indolo[3,2-b]carbazole derivatives is significantly influenced by the nature of their side chains. For example, phenyl-substituted indolo[3,2-b]carbazoles have shown p-type field-effect transistor (FET) behavior with high hole mobilities, illustrating how substituent types can affect solid-state organization and electronic properties. This underlines the role of chemical modification in tuning the properties of indolo[3,2-b]carbazole-based materials for specific applications (Boudreault et al., 2007).
科学研究应用
合成和化学性质
简便的合成方法:吲哚[3,2,1-jk]咔唑可以通过钯催化的分子内环化有效合成。此过程涉及 C-C 键的形成,并伴有咔唑环上的 C-X 键和 C-H 键的断裂,可在 N-芳基核上进行各种取代 (Lv 等,2012)。
有机材料的构建模块:吲哚[3,2,1-jk]咔唑的一种变体氮杂吲哚[3,2,1-jk]咔唑已被确定为功能性有机材料有吸引力的新构建模块,因为它们对光物理和电化学性质有显着影响。这使得它们适用于材料科学中的应用 (Kader 等,2019)。
在电子学中的应用
在有机电子学中的应用:吲哚[3,2,1-jk]咔唑,特别是烷基化后,正在成为可溶液处理的有机电子学的新构建模块。它们表现出更高的溶解性和热稳定性,使其适用于有机发光二极管 (OLED) 和其他电子应用 (Kader 等,2021)。
在薄膜晶体管中具有高迁移率和稳定性:吲哚[3,2-b]咔唑的适当官能化导致高性能有机半导体,适用于薄膜晶体管应用。这些材料表现出优异的场效应特性和环境稳定性,这对于 OTFT 应用至关重要 (Wu 等,2005)。
光物理和电化学特性
光物理和电化学表征:吲哚[3,2,1-jk]咔唑衍生物由于其良好的热稳定性和高荧光量子产率而显示出前景,表明在光电材料中具有潜在应用 (Shi 等,2012)。
在 OLED 中的新应用:吲哚[3,2,1-jk]咔唑衍生物,特别是在铱(III)配合物中使用时,显示出制造具有窄发射带宽和低效率滚降的高效 OLED 的潜力。这突出了它们在开发先进显示技术中的实用性 (Liao 等,2021)。
生物学应用
抗肿瘤特性:吲哚[2,3-a]咔唑与吲哚[3,2,1-jk]咔唑密切相关,因其高抗肿瘤活性而受到关注。它们在治疗恶性肿瘤中的分子机制和临床应用在医学研究中引起了极大的兴趣 (Zenkov 等,2020)。
抗菌剂:吲哚[2,3-a]咔唑的衍生物已显示出对炭疽杆菌和结核分枝杆菌的抑制活性,表明它们是开发新抗菌药物的潜在先导 (Guo 等,2009)。
阴离子结合研究:吲哚[2,3-a]咔唑骨架是识别阴离子的通用系统,在传感技术中具有潜在应用。不同的官能团可以调节阴离子结合选择性和灵敏度 (Sánchez 等,2014)。
作用机制
- Indolo[3,2,1-jk]carbazole (ICz) is a compound with diverse applications, including in organic light-emitting diodes (OLEDs) and as protein kinase inhibitors .
- In OLEDs, ICz serves as a thermally activated delayed fluorescence (TADF) emitter. By inserting a tricoordinate boron (B) atom into an ICz precursor, a narrowband emission with considerable reverse intersystem crossing rate is achieved .
Target of Action
Mode of Action
未来方向
ICz has been used to construct a new host of blue phosphorescent OLEDs, demonstrating its potential for use in organic electronics . The development of rigid polyaromatic building blocks for narrowband violet fluorophores has received tremendous attention , suggesting that there is significant interest in further exploring the properties and potential applications of ICz.
属性
IUPAC Name |
1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8(19),9,11,13,15,17-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N/c1-3-10-16-12(6-1)14-8-5-9-15-13-7-2-4-11-17(13)19(16)18(14)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLNOBJKCVERBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C5=CC=CC=C5C4=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Indolo[3,2,1-jk]carbazole?
A1: Indolo[3,2,1-jk]carbazole has a molecular formula of C18H11N and a molecular weight of 241.28 g/mol.
Q2: What are the key spectroscopic characteristics of ICz derivatives?
A2: ICz derivatives typically exhibit strong absorption in the UV-Vis region and emit blue to green light, depending on the substituents and molecular design. The rigid structure of the ICz core often leads to narrow emission bands, a desirable property for OLED applications. [, , , ]
Q3: How does the introduction of thiophene into the ICz framework affect its optical properties?
A3: Incorporating thiophene into the ICz scaffold, forming thienopyrrolo[3,2,1-jk]carbazoles, generally redshifts the absorption onsets and shifts the emission maxima towards longer wavelengths compared to the parent ICz molecule. This modification also reduces the HOMO-LUMO energy gap. [, ]
Q4: Why is ICz a promising building block for OLEDs?
A4: ICz possesses several attractive features for OLEDs: * High Thermal Stability: ICz derivatives exhibit excellent thermal stability, essential for device longevity. [, , , ] * Tunable Energy Levels: The electronic properties of ICz can be readily tuned by introducing various substituents, allowing for the development of both hole-transporting and electron-transporting materials. [, , , , ] * Planar Structure: The planar structure of ICz facilitates close packing in the solid state, beneficial for charge transport. [, ] * High Triplet Energy (ET): This property makes ICz derivatives suitable as host materials for phosphorescent OLEDs. [, ]
Q5: What role can ICz play in thermally activated delayed fluorescence (TADF) emitters?
A5: ICz has been incorporated into TADF emitters, where it can function as either a donor or acceptor moiety. Its rigid structure helps achieve narrowband emission and efficient reverse intersystem crossing, crucial for TADF performance. [, , , ]
Q6: What is the significance of the multiple resonance (MR) effect in ICz-based emitters?
A6: The alternating carbon and nitrogen atoms in the ICz core contribute to a multiresonance effect, which helps achieve narrowband emission with high color purity, a desirable feature for display applications. [, , ]
Q7: How does alkylation of the ICz core impact material properties?
A7: Introducing alkyl chains, such as tert-butyl or hexyl groups, enhances the solubility of ICz derivatives, making them suitable for solution-processed OLED fabrication. Alkylation also improves thermal robustness and electrochemical stability. []
Q8: How do the positions of nitrogen substituents in azaindolo[3,2,1‐jk]carbazoles affect their properties?
A8: The specific placement of nitrogen atoms in azaindolo[3,2,1‐jk]carbazoles significantly influences their photophysical and electrochemical properties. This positional dependence allows for fine-tuning of the materials' properties for specific applications. []
Q9: How is computational chemistry used in the study of ICz derivatives?
A9: Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to predict the electronic properties of ICz derivatives. These calculations assist in understanding structure-property relationships and guiding the design of new materials with improved performance. [, , ]
Q10: How does modifying the donor moiety in ICz-based D-π-A systems affect their properties?
A10: The electronic properties and emission wavelengths of ICz-based D-π-A fluorophores can be tuned by varying the donor moiety. Stronger donors typically lead to red-shifted emission and smaller HOMO-LUMO energy gaps. []
Q11: How does the linking position of ICz units influence emission color and bandwidth?
A11: The way ICz units are connected in fused polycyclic heteroaromatics significantly affects their emission properties. Strategic fusion modes can achieve narrowband green emissions by influencing the orbital interactions and conjugation length. []
Q12: How does the introduction of bulky substituents impact the efficiency roll-off in ICz-based TADF emitters?
A12: Introducing bulky groups, like ICz units, into TADF emitters can reduce efficiency roll-off by hindering detrimental intermolecular interactions that can lead to non-radiative decay pathways. []
Q13: What analytical techniques are commonly employed to characterize ICz derivatives?
A14: Common techniques include: * Nuclear Magnetic Resonance (NMR) spectroscopy to determine molecular structure. [] * Mass spectrometry to analyze molecular weight and identify fragmentation patterns. [] * UV-Vis absorption and fluorescence spectroscopy to investigate optical properties. [, ] * Cyclic voltammetry to study electrochemical behavior. [, ]
Q14: What are the current research efforts regarding the environmental impact of ICz derivatives?
A15: While the research primarily focuses on performance optimization, investigating the environmental impact of ICz derivatives, including their biodegradability and potential toxicity, is crucial for sustainable development in the field of organic electronics. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(4aR,5aS,8aR,13aS,15aS,15bR)-3-hydroxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B1255944.png)
![5-(phenylcarbonyl)-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B1255946.png)
![(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,9,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1255951.png)



